molecular formula C20H19FN2O5 B2758173 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide CAS No. 1396750-88-1

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide

Cat. No. B2758173
M. Wt: 386.379
InChI Key: XXFHRGHEVULWKG-UHFFFAOYSA-N
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Description



  • The compound is also known as piperonylic acid or 1,3-benzodioxole-5-carboxylic acid .

  • Its molecular formula is C₈H₆O₄ , and its molecular weight is 166.13 g/mol .

  • It contains a benzodioxole ring with a carboxylic acid group attached.





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions, which can be found in relevant research papers.





  • Molecular Structure Analysis



    • The compound has a benzodioxole core with a carboxylic acid functional group.

    • The 3D structure can be viewed using computational tools.





  • Chemical Reactions Analysis



    • The compound may participate in various reactions, including amidation, esterification, and others.





  • Physical And Chemical Properties Analysis



    • The compound is a colorless solid with a melting point of 229-231°C .

    • It is combustible and should be handled with care.




  • Scientific Research Applications

    Antiviral and Antimicrobial Applications

    A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives showed remarkable anti-avian influenza virus activity, highlighting the potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020). Similarly, the synthesis and biological activity assessment of novel benzodifuranyl derivatives by Abu-Hashem et al. (2020) for their anti-inflammatory and analgesic properties further demonstrate the diverse biomedical applications of benzamide derivatives in addressing various diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

    Cancer Research

    Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibited cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This research signifies the role of benzene-carboxamide derivatives in developing potential cancer therapies (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).

    Antimicrobial and Antipathogenic Activities

    The development of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity against bacterial and fungal strains by Padalkar et al. (2014) underscores the antimicrobial potential of these compounds. Their study provides a basis for the exploration of similar compounds in antimicrobial drug discovery (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

    Antitubercular Scaffold

    Research by Nimbalkar et al. (2018) on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives for anti-tubercular applications demonstrates the therapeutic potential of azetidine and benzamide derivatives against tuberculosis, indicating the significance of these chemical frameworks in addressing infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

    Safety And Hazards



    • Piperonylic acid may pose risks associated with combustibility and irritation .

    • Always follow proper safety precautions when handling.




  • Future Directions



    • Investigate its potential applications in drug development or other fields.

    • Explore its reactivity and biological activity further.




    properties

    IUPAC Name

    1-(1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H19FN2O5/c21-15-2-4-16(5-3-15)26-8-7-22-19(24)14-10-23(11-14)20(25)13-1-6-17-18(9-13)28-12-27-17/h1-6,9,14H,7-8,10-12H2,(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XXFHRGHEVULWKG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCOC4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H19FN2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    386.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide

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